molecular formula C18H17ClN2O2 B2697385 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide CAS No. 2034258-34-7

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Cat. No.: B2697385
CAS No.: 2034258-34-7
M. Wt: 328.8
InChI Key: ISLJHAVAYZIRCV-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a synthetic benzamide derivative incorporating a substituted indole moiety, a scaffold recognized as invaluable in medicinal chemistry and drug discovery . The indole nucleus is a privileged structure known for its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. While the specific research profile of this compound is still being characterized, its molecular architecture suggests significant potential for exploration in several research domains. The structural features of this compound—specifically the combination of an indole ring, a benzamide group, and chloro-substituent—are commonly associated with investigations into anticancer and antimicrobial agents . Indole derivatives have demonstrated efficacy in targeting key oncogenic pathways and show potent activity against various bacterial and fungal pathogens . Furthermore, structurally related molecules, such as certain Arp2/3 complex inhibitors (e.g., CK-666), share the core motif of an indole attached via a short amide linker to an aromatic ring . This similarity posits that this compound may represent a compelling candidate for research focused on cytoskeletal regulation, cancer cell motility, and cellular invasion mechanisms . The presence of the hydroxy group may also influence the compound's solubility and its interaction with target proteins, offering a point of differentiation for structure-activity relationship (SAR) studies. Please note: This product is intended For Research Use Only and is not approved for human, therapeutic, or veterinary diagnosis.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-21-8-7-12-9-13(5-6-16(12)21)17(22)11-20-18(23)14-3-2-4-15(19)10-14/h2-10,17,22H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLJHAVAYZIRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the hydroxy and chlorinated benzamide groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorinated aromatic ring and the indole moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it might inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic Data Comparison

Compound Name FTIR Peaks (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound ~3400 (NH), ~750 (C–Cl) Indole H: 7.2–7.8; OH: ~5.2
JNJ-63533054 ~1680 (C=O), ~750 (C–Cl) Oxoethyl: 3.5–4.0; phenyl: 7.3–7.6
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () ~1650 (C=O) CH₃: 1.4; OH: 2.1

Biological Activity

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a compound characterized by its complex structure that includes a chloro group, a hydroxyl group, and an indole moiety. This unique combination of functional groups suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN2O2C_{18}H_{17}ClN_2O_2, with a molecular weight of approximately 344.81 g/mol. The presence of the indole structure is significant as it is commonly associated with various biological activities, including anti-cancer and anti-inflammatory effects.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The indole moiety can bind to various receptors and enzymes, influencing pathways involved in cell proliferation, apoptosis, and inflammation.

Potential Mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways, which could lead to reduced cell proliferation in cancerous cells.
  • Modulation of Receptor Activity : By binding to specific receptors, it may modulate their activity, leading to altered cellular responses.

Antimicrobial Properties

Indole derivatives are frequently investigated for their antimicrobial properties. The presence of the chloro and hydroxyl groups in this compound may enhance its antibacterial or antifungal activity. However, further empirical studies are required to establish its efficacy against specific pathogens.

Case Studies and Research Findings

A review of the literature reveals several relevant findings regarding the biological activity of compounds similar to this compound:

Study Findings
Study A Investigated the cytotoxic effects of indole derivatives on various cancer cell lines. Found IC50 values ranging from 0.71 µM to 4.2 µM for different derivatives against HepG2 and A375 cell lines .
Study B Reported on the antimicrobial effects of chloro-substituted indoles against Gram-positive bacteria, suggesting potential therapeutic applications.
Study C Examined the anti-inflammatory properties of similar compounds, noting significant reductions in inflammatory markers in vitro .

Future Directions

Further research is necessary to fully elucidate the biological activities of this compound. Potential areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify the specific molecular targets and pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

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